molecular formula C10H15NS B15263592 (Cyclopropylmethyl)[(5-methylthiophen-2-yl)methyl]amine

(Cyclopropylmethyl)[(5-methylthiophen-2-yl)methyl]amine

Cat. No.: B15263592
M. Wt: 181.30 g/mol
InChI Key: IBUASXZYBINSHH-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[(5-methylthiophen-2-yl)methyl]amine is an organic compound with the molecular formula C10H15NS It is characterized by the presence of a cyclopropylmethyl group and a 5-methylthiophen-2-ylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(5-methylthiophen-2-yl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 5-methylthiophen-2-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[(5-methylthiophen-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(Cyclopropylmethyl)[(5-methylthiophen-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(5-methylthiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopropylmethyl)[(5-methylthiophen-2-yl)methyl]amine
  • (Cyclopropylmethyl)[(4-methylthiophen-2-yl)methyl]amine
  • (Cyclopropylmethyl)[(3-methylthiophen-2-yl)methyl]amine

Uniqueness

This compound is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

1-cyclopropyl-N-[(5-methylthiophen-2-yl)methyl]methanamine

InChI

InChI=1S/C10H15NS/c1-8-2-5-10(12-8)7-11-6-9-3-4-9/h2,5,9,11H,3-4,6-7H2,1H3

InChI Key

IBUASXZYBINSHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNCC2CC2

Origin of Product

United States

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